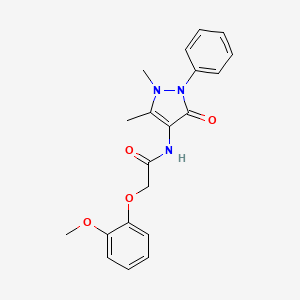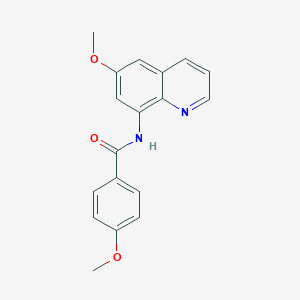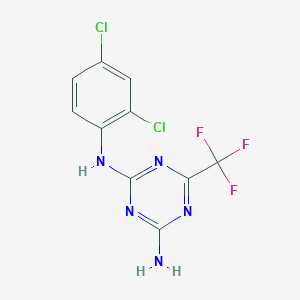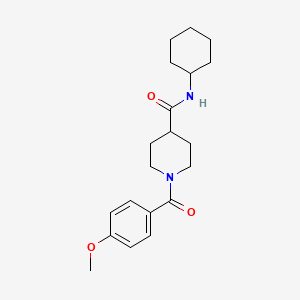
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Mechanism of Action
As previously mentioned, N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, leading to potential anxiolytic and anticonvulsant effects. Additionally, this compound-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of anxiety and stress.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 is its potency and selectivity as a GABA transaminase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it can be challenging to work with due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that increasing GABA levels in the brain can have anxiolytic effects, and clinical trials are currently underway to investigate this compound-115's efficacy in treating anxiety disorders.
Another potential future direction is its use in combination with other drugs for the treatment of substance use disorders. Studies have shown that combining this compound-115 with other drugs, such as the opioid antagonist naltrexone, can enhance its efficacy in reducing drug-seeking behavior.
Overall, this compound-115 is a compound with a lot of potential for therapeutic applications. Its ability to increase GABA levels in the brain has been implicated in a number of physiological and pathological processes, and ongoing research is investigating its potential as a treatment for a variety of conditions.
Synthesis Methods
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with piperidinecarboxylic acid. The final product is then purified through a series of chromatography and recrystallization steps.
Scientific Research Applications
N-cyclohexyl-1-(4-methoxybenzoyl)-4-piperidinecarboxamide-115 has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for epilepsy. Studies have shown that this compound-115 can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research has focused on this compound-115's potential as a treatment for substance use disorders. Preclinical studies have shown that this compound-115 can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-9-7-16(8-10-18)20(24)22-13-11-15(12-14-22)19(23)21-17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQQAHSWPVRXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)

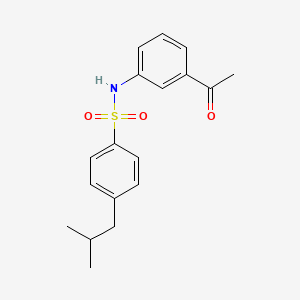
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)

